5-[(5-chloro-2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
5-[(5-chloro-2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-chloro-2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 3-amino-1H-pyrazole under acidic conditions. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol. The resulting intermediate undergoes cyclization to form the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-[(5-chloro-2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(5-chloro-2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-[(5-chloro-2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but may have different substituents at various positions.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar bicyclic structure but differ in the fusion of the pyrazole and pyridine rings.
Uniqueness
5-[(5-chloro-2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is unique due to the presence of the 5-chloro-2-hydroxyphenyl group, which imparts specific chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H8ClN3O3 |
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Molecular Weight |
289.67 g/mol |
IUPAC Name |
5-(5-chloro-2-hydroxybenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C13H8ClN3O3/c14-7-1-2-10(18)8(4-7)11(19)6-3-9-12(15-5-6)16-17-13(9)20/h1-5,18H,(H2,15,16,17,20) |
InChI Key |
WTHJQBRXHSAWKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=CC3=C(NNC3=O)N=C2)O |
Origin of Product |
United States |
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